molecular formula C21H23ClN2O2S2 B6563193 N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 890959-59-8

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B6563193
CAS No.: 890959-59-8
M. Wt: 435.0 g/mol
InChI Key: ASPYRRXOWUHOGT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a sulfonamide group, and a chlorophenyl group . These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central benzene ring. The presence of the thiazole ring and the sulfonamide group could potentially allow for hydrogen bonding, which could affect the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing chlorophenyl group and the electron-donating methyl groups. The sulfonamide group could potentially undergo hydrolysis under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonamide group could increase its solubility in water, while the nonpolar benzene ring and methyl groups could increase its solubility in organic solvents .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed .

Future Directions

Future research on this compound could involve investigating its potential biological activities, optimizing its synthesis, and studying its physical and chemical properties in more detail .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O2S2/c1-13-11-14(2)20(15(3)12-13)28(25,26)23-10-9-19-16(4)24-21(27-19)17-5-7-18(22)8-6-17/h5-8,11-12,23H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPYRRXOWUHOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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